2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 38603-72-4
VCID: VC21348330
InChI: InChI=1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
SMILES: CC1=C(N=CN1)CSCCN.Cl.Cl
Molecular Formula: C7H15Cl2N3S
Molecular Weight: 244.18 g/mol

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride

CAS No.: 38603-72-4

Cat. No.: VC21348330

Molecular Formula: C7H15Cl2N3S

Molecular Weight: 244.18 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride - 38603-72-4

CAS No. 38603-72-4
Molecular Formula C7H15Cl2N3S
Molecular Weight 244.18 g/mol
IUPAC Name 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Standard InChI Key VFWUYASTZCOUKN-UHFFFAOYSA-N
SMILES CC1=C(N=CN1)CSCCN.Cl.Cl
Canonical SMILES CC1=C(N=CN1)CSCCN.Cl.Cl
Appearance White Crystalline Solid

Chemical Structure and Properties

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride is an organic compound with the molecular formula C₇H₁₅Cl₂N₃S. The compound consists of a 5-methyl-1H-imidazole ring linked to an ethylamine group through a sulfur atom, with the nitrogen atoms protonated as a dihydrochloride salt. This structural arrangement combines the heterocyclic imidazole moiety with a flexible thioethylamine chain, creating a molecule with diverse functional potential.

The compound has a molecular weight of 244.185 g/mol, making it a relatively small molecule that may exhibit favorable pharmacokinetic properties . Its physical properties include a high boiling point of 400.3°C at 760 mmHg and a flash point of 195.9°C, indicating considerable thermal stability . These properties suggest that the compound can withstand standard laboratory processing conditions without significant degradation.

Physicochemical Data

The physicochemical properties of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride are critical for understanding its behavior in biological systems and its potential applications. The compound demonstrates specific characteristics that influence its solubility, permeability, and reactivity.

PropertyValueUnit
Molecular Weight244.185g/mol
Exact Mass243.036g/mol
Boiling Point400.3°C at 760 mmHg
Flash Point195.9°C
PSA (Polar Surface Area)80.00Ų
LogP3.2143-
Purity Standard>95%%

The polar surface area (PSA) value of 80.00 Ų suggests moderate membrane permeability . The LogP value of 3.2143 indicates a balance between hydrophilicity and lipophilicity, which may influence the compound's distribution in biological systems and its ability to cross cellular membranes .

The synthesis of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride has been described in several patents, suggesting multiple viable synthetic routes. Patents from Smith Kline and French Laboratories (US3954982 A1, 1976), BASF Aktiengesellschaft (US4189592 A1 and US4211875 A1, 1980), and Nippon Shokubai Kagaku Kogyo Co., Ltd. (US4916233 A1, 1990) all reference methods for synthesizing this compound or closely related derivatives .

Typical synthetic approaches likely involve the reaction of 5-methyl-1H-imidazole-4-methanol derivatives with appropriate thiol reagents, followed by conversion to the dihydrochloride salt. The multiple patents issued over several decades suggest ongoing refinement of synthetic methods, potentially addressing issues of yield, purity, or scalability.

Chemical Modifications and Derivatives

Various derivatives can be synthesized by modifying the imidazole ring or the thioethylamine chain, leading to compounds with different pharmacological properties. These modifications may include:

  • Substitution at different positions on the imidazole ring

  • Alteration of the chain length between the sulfur atom and the amine group

  • Introduction of additional functional groups to the thioethylamine chain

  • Formation of different salt forms to modify solubility or stability

These structural modifications can significantly influence the compound's biological activity, selectivity, and pharmacokinetic profile, potentially leading to derivatives with enhanced therapeutic properties.

Relationship to Pharmaceutical Compounds

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride appears to be structurally related to several pharmaceutical compounds, most notably cimetidine. The search results indicate that a similar compound, N-Cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]carbamimidic acid methyl ester, is identified as "Cimetidine EP Impurity B" . This suggests that our target compound may be either a precursor in cimetidine synthesis or a potential metabolite or degradation product.

Cimetidine, a histamine H₂-receptor antagonist used to reduce stomach acid production, shares the core (5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl structure with our compound of interest. The structural similarity indicates that 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride may possess biological activity related to histamine receptor modulation, though likely with different potency or selectivity compared to cimetidine.

Structural Comparison with Related Compounds

The structural relationships between 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride and related compounds can be analyzed as follows:

CompoundMolecular FormulaRelationship to Target Compound
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochlorideC₇H₁₅Cl₂N₃STarget compound
N-Cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]carbamimidic acid methyl esterC₁₀H₁₅N₅OSContains the same imidazole-thioethyl core structure with additional functional groups
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(3-pyridinylmethyl)-, trihydrochlorideC₁₇H₂₃Cl₃N₆OSContains the target compound as a structural component with additional pyrimidinone and pyridyl groups

The recurring (5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl structural motif across these compounds suggests its importance in certain pharmacological activities, particularly those related to histamine receptor interactions.

Future Research Directions

Future research on 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride could focus on several promising areas:

  • Development of novel synthetic routes to improve yield, purity, and scalability

  • Comprehensive evaluation of the compound's pharmacological profile, including receptor binding studies and functional assays

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs

  • Exploration of potential therapeutic applications beyond histamine receptor modulation

  • Development of analytical methods for the detection and quantification of the compound in various matrices

These research directions could substantially expand our understanding of the compound's properties and potential applications, potentially leading to the development of improved pharmaceutical agents.

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